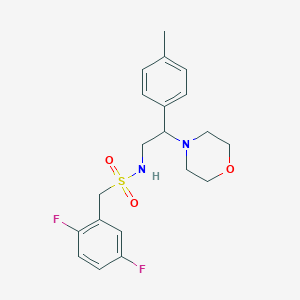

1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2,5-difluorophenyl)-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2N2O3S/c1-15-2-4-16(5-3-15)20(24-8-10-27-11-9-24)13-23-28(25,26)14-17-12-18(21)6-7-19(17)22/h2-7,12,20,23H,8-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRKWYALZWAOJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the difluorophenyl intermediate:

Introduction of the morpholino group: The next step involves the formation of the morpholino group through a nucleophilic substitution reaction, where a suitable amine reacts with an epoxide or a halide precursor.

Formation of the methanesulfonamide moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.

Substitution: Alkyl halides, acyl chlorides, bases such as sodium hydroxide, and solvents like dichloromethane.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Pharmacology: It can be studied for its potential biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Biology: It can be used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Pharmacological Implications

Table 1: Key Structural Analogues and Their Substitutents

Key Observations:

- Morpholino vs. Imidazothiazole: The target compound’s morpholino group improves aqueous solubility compared to the lipophilic imidazothiazole in ’s analogue, which may enhance blood-brain barrier penetration but reduce metabolic stability .

- Fluorine Substitution : Both the target compound and ’s analogue feature difluorophenyl groups, which enhance electronegativity and resistance to oxidative metabolism. In contrast, tolylfluanid () uses chloro and methyl groups for agrochemical durability .

- Aromatic vs.

Biological Activity

The compound 1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide is of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant research findings, and potential therapeutic applications.

Structural Overview

The compound features a unique structure characterized by:

- Difluorophenyl group : Enhances lipophilicity and biological activity.

- Morpholino moiety : Known for its ability to interact with biological targets.

- Methanesulfonamide functional group : Contributes to its pharmacological properties.

Molecular Formula

The molecular formula for this compound is , indicating the presence of two fluorine atoms, which may influence its reactivity and interaction with biological systems.

The biological activity of This compound can be attributed to its interactions with various molecular targets. It is hypothesized that the compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit enzymes such as monoamine oxidase (MAO), which are involved in neurotransmitter metabolism.

- Cell Proliferation : Preliminary studies suggest it may exhibit antiproliferative effects on cancer cell lines.

Case Studies and Research Findings

- Antiproliferative Activity

- Mechanistic Insights

- In Vivo Efficacy

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Structure | TBD | Enzyme inhibition |

| Rigidin-mimetic | Structure | 0.022 | Tubulin binding |

| Other derivatives | Structure | TBD | Various |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(2,5-difluorophenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)methanesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2,5-difluoroaniline derivatives and a sulfonyl chloride intermediate. Critical steps include:

- Intermediate Preparation : Reacting 2-morpholino-2-(p-tolyl)ethylamine with methanesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonamide backbone .

- Substitution Reactions : Introducing the 2,5-difluorophenyl group via coupling reactions, such as Suzuki-Miyaura cross-coupling, using palladium catalysts (e.g., Pd(dppf)Cl₂) and boronic acids .

- Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate high-purity product.

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., difluorophenyl aromatic signals at δ 6.8–7.2 ppm, morpholine protons at δ 3.4–3.7 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with accuracy <5 ppm .

- X-ray Crystallography : Resolve stereochemistry and solid-state packing, particularly for polymorph identification .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound, and what experimental validations are required?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities with target enzymes (e.g., kinases, proteases). Focus on conserved residues in active sites (e.g., ATP-binding pockets) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., using GROMACS) to evaluate binding kinetics.

- Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ values, SPR binding kinetics). Discrepancies ≥10-fold require re-evaluating force field parameters or ligand protonation states .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Purity Assessment : Use HPLC (≥95% purity) and elemental analysis to rule out impurities. For example, trace morpholine byproducts (δ 2.4–2.6 ppm in ¹H NMR) may artificially inflate bioactivity .

- Orthogonal Assays : Combine enzymatic assays (e.g., fluorogenic substrates) with cellular viability tests (e.g., MTT) to confirm target-specific effects vs. cytotoxicity .

- Batch Consistency : Replicate studies across ≥3 independently synthesized batches to identify batch-dependent variability .

Q. How does the morpholine ring influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP Determination : Measure octanol-water partitioning (e.g., shake-flask method) to assess lipophilicity. Morpholine increases solubility (LogP ~2.1 vs. ~3.5 for non-morpholine analogs) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Morpholine’s electron-rich nitrogen enhances susceptibility to oxidative metabolism (t₁/₂ <30 min in CYP3A4-rich systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.